5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of chloro substituents on both the phenyl and pyrazole rings, as well as an aldehyde functional group at the 4-position of the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the chloro substituents: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce chloro groups at specific positions on the phenyl and pyrazole rings.
Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: 5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Reduction: 5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research into the compound’s derivatives has explored their potential as therapeutic agents for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde and its derivatives depends on their specific applications. For example:
Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways. The chloro and aldehyde groups can play a crucial role in binding to target molecules.
Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro groups and the electron-donating effects of the isopropyl group, which can affect its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
- 5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde
- 5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Uniqueness
5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the isopropyl group at the 3-position of the pyrazole ring, which can influence its chemical reactivity and biological activity. The combination of chloro substituents and the aldehyde group also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
5-chloro-1-(3-chlorophenyl)-3-propan-2-ylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-8(2)12-11(7-18)13(15)17(16-12)10-5-3-4-9(14)6-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHAKQUMYFRLPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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